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2,3,5-Trimethylpyridine;hydrochloride

Cat. No.: B15162343
CAS No.: 836599-21-4
M. Wt: 157.64 g/mol
InChI Key: HAXJEPLRPDMYIJ-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Modern Chemical Synthesis and Catalysis

Pyridine, a heterocyclic organic compound with the formula C₅H₅N, and its derivatives are cornerstones of modern chemistry. globalresearchonline.net Structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, the pyridine ring is a feature in a vast array of important molecules. globalresearchonline.netwikipedia.org These compounds are not only found in natural products like certain vitamins and alkaloids but are also pivotal in industrial and academic research. nih.gov

The chemistry of pyridine derivatives is of considerable importance for synthesizing intermediates that lead to novel materials and biologically active compounds. researchgate.net In organic chemistry, they serve multiple functions:

As Solvents and Reagents: Pyridine is a widely used polar, basic, and relatively low-reactivity solvent, particularly suitable for reactions like Knoevenagel condensations and dehalogenations. wikipedia.org

In Catalysis: Pyridine-based structures are crucial components of ligands in organometallic chemistry and asymmetric catalysis, influencing the efficiency and selectivity of chemical reactions. nih.gov

As Synthetic Building Blocks: The pyridine scaffold is extensively applied in drug design and synthesis, leading to the discovery of therapeutic agents across various fields. nih.govresearchgate.net

The reactivity of the pyridine ring, characterized by its susceptibility to nucleophilic substitution at the C-2 and C-4 positions and electrophilic substitution at the C-3 position, allows for diverse functionalization, making it a versatile tool for synthetic chemists. nih.gov

Overview of 2,3,5-Trimethylpyridine (B1346980) as a Key Chemical Entity in Organic Transformations

2,3,5-Trimethylpyridine, also known as 2,3,5-collidine, is a substituted pyridine that serves as a valuable intermediate in specialized organic synthesis. researchgate.netgoogle.com Its importance is particularly highlighted by its role as a precursor in the manufacture of proton pump inhibitors, such as omeprazole, which are used for treating peptic ulcers. google.com

The synthesis of 2,3,5-trimethylpyridine can be achieved through various routes, often involving condensation reactions. One method involves the reaction of 3-amino-2-methylpropenal with methylethylketone in an acidic medium. researchgate.net Industrial-scale production methods have also been developed, for instance, through the catalytic cyclization of propionaldehyde (B47417) and ammonia (B1221849) to form an intermediate like 2-ethyl-3,5-dimethylpyridine, followed by a demethylation reaction. google.com

The physical and chemical properties of 2,3,5-trimethylpyridine are well-documented and crucial for its application in synthesis.

Table 1: Physicochemical Properties of 2,3,5-Trimethylpyridine
PropertyValueSource
Molecular FormulaC₈H₁₁N nih.gov
Molar Mass121.18 g/mol nih.govsigmaaldrich.com
AppearanceColorless liquid globalresearchonline.net
Boiling Point184 °C sigmaaldrich.com
Density0.931 g/mL at 25 °C sigmaaldrich.com
Refractive Indexn20/D 1.508 sigmaaldrich.com
CAS Number695-98-7 nih.govsigmaaldrich.com

Role of Hydrochloride Salt Formation in Enhancing Chemical Utility and Stability

The conversion of a free base, such as 2,3,5-trimethylpyridine, into its hydrochloride salt is a common and effective strategy in chemical and pharmaceutical sciences to enhance a compound's properties. nih.govresearchgate.net Pyridines behave as weak bases and readily form stable, often crystalline, salts when treated with strong acids like hydrochloric acid (HCl). nih.govresearchgate.net This transformation is not merely a change of state but a significant modification of the molecule's physicochemical characteristics.

Key advantages of hydrochloride salt formation include:

Improved Solubility: Salt formation is one of the most prevalent methods used to increase the aqueous solubility of weakly basic compounds. nih.govsemanticscholar.org For a substance like 2,3,6-trimethylpyridine, which is only slightly soluble in water, conversion to its hydrochloride salt can significantly improve its solubility in polar solvents. nih.gov This is crucial for applications where reactions are conducted in aqueous media or for purification processes.

Enhanced Stability and Handling: Hydrochloride salts generally exhibit higher melting points and greater crystalline stability compared to their free base forms. nih.gov This increased stability can be advantageous for storage and handling, making the compound less susceptible to degradation under ambient conditions. nih.gov

Purification: The process of salt formation and subsequent crystallization is a powerful tool for purifying chemical intermediates. researchgate.net Impurities present in the crude free base may be excluded from the crystal lattice of the salt, leading to a product with higher purity. researchgate.net

The formation of 2,3,5-trimethylpyridine hydrochloride involves the protonation of the basic nitrogen atom in the pyridine ring by hydrochloric acid. This creates a pyridinium (B92312) ion and a chloride counter-ion, resulting in an ionic compound with distinct properties from the neutral parent molecule.

Scope and Research Imperatives for 2,3,5-Trimethylpyridine;hydrochloride

The utility of 2,3,5-trimethylpyridine as a synthetic intermediate suggests that its hydrochloride salt is a valuable entity for further research and application. The primary research imperatives for this compound are centered on leveraging the benefits of its salt form in advanced chemical synthesis.

The scope of research includes:

Development of Novel Synthetic Methodologies: As a stable and more soluble precursor, 2,3,5-trimethylpyridine hydrochloride can be explored in new synthetic pathways. Its predictable reactivity makes it an ideal starting material for the construction of more complex molecules, including novel pharmaceutical candidates and functional materials.

Applications in Catalysis: While the parent pyridine is a known ligand, the pyridinium salt form can be investigated for its potential in organocatalysis or as an ionic liquid component, where the charged nature of the molecule can influence reaction mechanisms and outcomes.

Advanced Materials Science: Pyridine derivatives are integral to the development of functional materials. nih.gov The hydrochloride salt could serve as a monomer or a modifying agent in the synthesis of polymers or coordination complexes with specific electronic or optical properties.

Future research will likely focus on optimizing the synthesis and purification of 2,3,5-trimethylpyridine via its hydrochloride salt and exploring its application as a versatile building block in multi-step organic syntheses where precise control over solubility and reactivity is paramount.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12ClN B15162343 2,3,5-Trimethylpyridine;hydrochloride CAS No. 836599-21-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

836599-21-4

Molecular Formula

C8H12ClN

Molecular Weight

157.64 g/mol

IUPAC Name

2,3,5-trimethylpyridine;hydrochloride

InChI

InChI=1S/C8H11N.ClH/c1-6-4-7(2)8(3)9-5-6;/h4-5H,1-3H3;1H

InChI Key

HAXJEPLRPDMYIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C)C.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2,3,5 Trimethylpyridine and Its Hydrochloride Analogues

De Novo Synthesis Strategies for the 2,3,5-Trimethylpyridine (B1346980) Core

The foundational synthesis of the 2,3,5-trimethylpyridine ring system can be achieved through several de novo strategies, which build the heterocyclic core from acyclic precursors. These methods often rely on cyclization and catalytic reactions to achieve the desired molecular architecture.

Cyclization Reactions for Pyridine (B92270) Ring Formation

Cyclization reactions are fundamental to forming the pyridine ring of 2,3,5-trimethylpyridine. One notable method involves the cyclic condensation of 3-amino-2-methylpropenal with methylethylketone. Research has identified optimal conditions for this synthesis as a reaction temperature of 150°C for 24 hours in the presence of an acid catalyst.

Another established approach is the condensation of aldehydes and ammonia (B1221849). This can be performed in a homogenous medium using propionaldehyde (B47417), paraformaldehyde, and concentrated ammonia under high temperature and pressure. Alternatively, a heterogeneous synthesis can be employed, reacting components like methylethyl acrolein, ethanol, and ammonia over a solid catalyst.

Catalytic Approaches in Core Synthesis

Catalysis is integral to the efficient synthesis of the 2,3,5-trimethylpyridine core. In the condensation of 3-amino-2-methylpropenal and methylethylketone, a mixed acid catalyst system of CH3COOH/pTsOH has been successfully utilized. For heterogeneous reactions involving aldehydes and ammonia, catalysts such as a combination of SiO2 and Al2O3 are effective.

More advanced catalytic systems include a cobalt-aluminum phosphate (B84403) composite catalyst, which facilitates a continuous catalytic ring-forming reaction between propionaldehyde and ammonia gas at temperatures ranging from 300-450°C. This initial reaction yields 2-ethyl-3,5-lutidine, which is then subjected to a demethylation reaction with sulfur to produce 2,3,5-trimethylpyridine. Another catalytic route involves reacting 3,5-lutidine with an aliphatic alcohol in the presence of a Raney cobalt catalyst at temperatures of 200°C or higher.

Continuous Flow Synthesis Applications for Alpha-Methylated Pyridines

Continuous flow chemistry offers a modern, efficient, and safer alternative to traditional batch processing for the synthesis of alpha-methylated pyridines. nih.govnih.gov This methodology uses a simplified bench-top setup where reactants are continuously pumped through a heated column packed with a catalyst. nih.gov For the α-methylation of pyridines, a stainless steel column packed with Raney® nickel can be used. nih.govnih.govresearchgate.net A solution of the starting pyridine in a low-boiling-point alcohol, such as 1-propanol (B7761284), is passed through the catalyst column, which is heated to high temperatures (e.g., >180°C). nih.govresearchgate.net

This process provides α-methylated products with a high degree of selectivity and in very good yields. nih.gov Key advantages of this approach include significantly shorter reaction times, enhanced safety by minimizing the volume of reactive material at any given time, the avoidance of complex work-up procedures, and reduced chemical waste. nih.govnih.gov The final product is often of sufficient purity after simple solvent evaporation, eliminating the need for further purification. nih.gov

Functionalization and Derivatization Routes from 2,3,5-Trimethylpyridine

Once the 2,3,5-trimethylpyridine core is synthesized, it can be further functionalized to create various derivatives. A primary and synthetically important transformation is the oxidation of the pyridine nitrogen atom.

N-Oxidation Pathways of 2,3,5-Trimethylpyridine and Derivatives

The N-oxidation of 2,3,5-trimethylpyridine yields 2,3,5-trimethylpyridine-N-oxide, a valuable intermediate for further chemical transformations. prepchem.comwikipedia.org This process involves the direct oxidation of the nitrogen atom within the pyridine ring, which alters the electronic properties of the ring and enables subsequent reactions that are not possible with the parent pyridine. youtube.com The resulting N-oxide can be used in the synthesis of more complex molecules, including pharmaceuticals like omeprazole. wikipedia.orgepo.org

The formation of 2,3,5-trimethylpyridine-N-oxide is typically achieved using a peroxy acid, with hydrogen peroxide being a common and effective oxidizing agent. prepchem.comyoutube.com The reaction is generally carried out in a solvent such as acetic acid. prepchem.com

A representative procedure involves dissolving 2,3,5-trimethylpyridine in acetic acid and heating the mixture. prepchem.com A 35% solution of hydrogen peroxide (H2O2) is then added portion-wise at elevated temperatures. prepchem.com The reaction is monitored and may require additional portions of the oxidant to proceed to completion. The process is typically conducted at temperatures around 90°C. prepchem.comepo.org After the reaction, the excess acetic acid is removed, and the mixture is neutralized with a base like sodium hydroxide (B78521) before extracting the product with an organic solvent. prepchem.com

Table 1: Reaction Conditions for N-Oxidation of 2,3,5-Trimethylpyridine

Parameter Condition
Starting Material 2,3,5-Trimethylpyridine
Oxidizing Agent Hydrogen Peroxide (H2O2), 35% solution prepchem.com
Solvent Acetic Acid prepchem.com
Temperature 90°C prepchem.com
Procedure Initial heating, followed by staged addition of H2O2. prepchem.com
Work-up Removal of excess acetic acid, neutralization with NaOH, and extraction with CH2Cl2. prepchem.com
Catalytic Systems for Enhanced N-Oxidation Efficiency

The N-oxidation of pyridine derivatives is a critical transformation, yielding N-oxides that are versatile intermediates for further functionalization. Enhancing the efficiency of this process has been a significant area of research, with a focus on novel catalytic systems. One innovative approach involves the use of a continuous flow microreactor with a packed-bed of titanium silicalite (TS-1) catalyst and hydrogen peroxide (H₂O₂) as the oxidant. organic-chemistry.org This system provides a safer, greener, and more efficient alternative to traditional batch reactors for the N-oxidation of various pyridine derivatives. organic-chemistry.org The process can achieve yields of up to 99% with substantially shorter reaction times and has demonstrated high stability in continuous operation for over 800 hours while maintaining catalyst activity. organic-chemistry.org

Another sophisticated strategy employs biomolecule-inspired catalytic cycles. nih.govnih.govchemrxiv.orgacs.org Aspartic acid-containing peptides have been identified as effective catalysts that provide high levels of asymmetric induction in the N-oxidation of substituted pyridines. nih.govnih.govchemrxiv.orgacs.org This method is predicated on a catalytic cycle where the aspartyl side chain alternates between its free acid and peracid forms, facilitating the oxidation process. nih.govnih.govchemrxiv.org This approach not only provides access to optically enriched heterocyclic compounds but also shows broad applicability to various pyridine and pyrazine (B50134) scaffolds. nih.govchemrxiv.org

The table below summarizes key features of advanced catalytic N-oxidation systems.

Catalytic SystemKey FeaturesAdvantagesReferences
TS-1 Catalyst / H₂O₂ in Continuous Flow MicroreactorHeterogeneous catalysis using titanium silicalite.High yield (up to 99%), short reaction times, enhanced safety, green process, high stability, and scalability. organic-chemistry.org
Aspartic Acid-Containing PeptidesBiomolecule-inspired catalyst for asymmetric N-oxidation.Provides access to chiral pyridine N-oxides, high enantioselectivity. nih.govnih.govchemrxiv.orgacs.org

Halogenation and Nitro-Functionalization of the Pyridine Ring System

Direct functionalization of the pyridine ring through halogenation and nitration is fundamental for synthesizing diverse derivatives. However, the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions. chemrxiv.org Modern synthetic methods have been developed to achieve high regioselectivity under milder conditions.

A notable strategy for 3-selective halogenation involves the temporary transformation of pyridines into reactive Zincke imine intermediates. chemrxiv.orgchemrxiv.org This ring-opening, halogenation, and ring-closing sequence allows for highly regioselective introduction of chlorine, bromine, or iodine at the C3-position under mild conditions, overriding typical electronic and steric biases. chemrxiv.orgchemrxiv.org Another class of reagents, bis(collidine)iodine(I) and -bromine(I) hexafluorophosphates, are effective for specific electrophilic halogenations of various substrates, including pyridinols. orgsyn.org

Nitro-functionalization introduces a versatile nitro group, which is a powerful electron-withdrawing group and a precursor for many other functionalities. The synthesis of compounds like 2,3,5-trimethyl-4-nitropyridine (B3342244) 1-oxide demonstrates the successful nitration of the trimethylated pyridine core. uni.lu The introduction of a nitro group significantly activates the pyridine ring for subsequent nucleophilic aromatic substitution reactions. nih.gov Advanced methods for synthesizing nitropyridines include three-component ring transformations of substrates like 1-methyl-3,5-dinitro-2-pyridone with a ketone and ammonia, which can serve as a safe synthetic equivalent of unstable nitromalonaldehyde. nih.gov

Nucleophilic Substitution Reactions on Functionalized 2,3,5-Trimethylpyridine Derivatives

The presence of strong electron-withdrawing groups, such as a nitro group, on the pyridine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the displacement of leaving groups by a wide range of nucleophiles. Research has shown that even a non-activated nitro group can act as a nucleofuge in certain pyridine systems. nih.gov For instance, in studies on 2-methyl-3-nitropyridines, the 3-NO₂ group was found to be selectively substituted by sulfur nucleophiles, even in the presence of other potential leaving groups like halogens. nih.gov This reactivity provides a powerful tool for introducing diverse functionalities onto the 2,3,5-trimethylpyridine scaffold after it has been appropriately functionalized.

Methoxy (B1213986) groups can be readily introduced onto the 2,3,5-trimethylpyridine ring system through nucleophilic substitution of suitable precursors. A common method involves the reaction of a nitro-substituted derivative with a methoxide (B1231860) source. For example, 4-methoxy-2,3,5-trimethylpyridine (B21643) 1-oxide can be synthesized by treating 2,3,5-trimethyl-4-nitropyridine 1-oxide with sodium methoxide in methanol. prepchem.com

Alternatively, a halogenated precursor can be used. The synthesis of 4-methoxy-2,3,5-trimethylpyridine N-oxide has been achieved in high yield (92%) by heating 4-chloro-2,3,5-trimethylpyridine (B35177) N-oxide with sodium methoxide. prepchem.com Methoxy groups on the pyridine ring can also be used to direct further functionalization or can themselves be substituted. The NaH-iodide composite system, for instance, enables the nucleophilic amination of methoxypyridines, displacing the methoxy group with an amine. ntu.edu.sg

The following table outlines methods for the introduction of methoxy groups.

Starting MaterialReagentsProductKey ConditionsReference
2,3,5-trimethyl-4-nitropyridine 1-oxideSodium, Methanol4-methoxy-2,3,5-trimethylpyridine 1-oxideBoiling under reflux prepchem.com
4-chloro-2,3,5-trimethylpyridine N-oxideSodium methoxide4-methoxy-2,3,5-trimethylpyridine N-oxideHeating to 70°C in a closed vessel prepchem.com

The methyl groups on the 2,3,5-trimethylpyridine ring are valuable handles for further elaboration into other functional groups, such as hydroxymethyl and chloromethyl moieties. A multi-step process for a related dimethyl-methoxypyridine system illustrates a viable pathway. The synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride involves the initial transformation of a methyl group into a hydroxymethyl group. rasayanjournal.co.in This can be achieved through a hydroxylation reaction, for instance, using reagents like ammonium (B1175870) persulfate and hydrogen peroxide following a methylation step. rasayanjournal.co.in

Subsequently, the newly formed hydroxymethyl group can be converted into a chloromethyl group. This chlorination is a standard transformation, readily accomplished using common chlorinating agents. rasayanjournal.co.in These transformations provide access to reactive electrophilic chloromethyl intermediates that are crucial for building more complex molecules, such as the active pharmaceutical ingredient omeprazole.

Regioselective Alkylation and Demethylation Strategies for Pyridine Analogs

The selective introduction of alkyl groups at specific positions on the pyridine ring is a persistent challenge in heterocyclic chemistry. chemrxiv.orgchemrxiv.org Recent advances have led to highly regioselective methods. One powerful strategy for C4-alkylation is the Minisci-type decarboxylative alkylation, which can be precisely controlled by using a simple maleate-derived blocking group on the pyridine nitrogen. chemrxiv.orgchemrxiv.org This approach prevents overalkylation and directs the incoming alkyl radical to the C4 position. chemrxiv.orgchemrxiv.org

The regioselectivity of alkylation can also be dictated by the structure of the alkylating agent and reaction conditions. For instance, the use of different alkyllithium clusters can direct alkylation to either the C2 or C4 position. acs.org Tetrameric clusters tend to favor C4-alkylation, while dimeric clusters prefer C2-alkylation. acs.org For pyridine N-oxides, titanacyclopropanes have been used for chemo- and regioselective C2-alkylation. researchgate.net

Demethylation strategies are also crucial for modifying the substitution pattern. A method for preparing 2,3,5-trimethylpyridine involves the demethylation of 2-ethyl-3,5-lutidine using sulfur at elevated temperatures, which illustrates a feasible, albeit indirect, approach to modifying alkyl substituents. google.com

The table below compares different regioselective alkylation methods for pyridine analogs.

MethodTarget PositionKey Reagents/FeaturesReference
Minisci-type Decarboxylative AlkylationC4Maleate-derived blocking group, AgNO₃, (NH₄)₂S₂O₈ chemrxiv.org
Alkyllithium Cluster-Directed AlkylationC2 or C4Regioselectivity controlled by alkyllithium cluster structure (dimeric vs. tetrameric) acs.org
Alkylation of Pyridine N-OxidesC2Use of titanacyclopropanes as alkylating agents researchgate.net
Redox Alkylation of Pyridine N-OxidesC2 or C4Activation with trifluoromethanesulfonic anhydride, addition of malonate anions nih.gov

Process Optimization and Sustainability in 2,3,5-Trimethylpyridine Synthesis

Optimizing the synthesis of 2,3,5-trimethylpyridine is essential for industrial applications, focusing on improving yield, reducing costs, and enhancing sustainability. Research has been conducted to determine the optimal conditions for its synthesis from 3-amino-2-methylpropenal and methylethylketone. researchgate.net The study identified that a temperature of 150°C, a reaction time of 24 hours, and a mixed catalyst system of acetic acid and p-toluenesulfonic acid (pTsOH) provided the best results. researchgate.net

A key aspect of sustainability is the adoption of green chemistry principles. The use of continuous flow microreactors, as seen in N-oxidation and methylation reactions, represents a significant step forward. organic-chemistry.orgmdpi.com These systems offer better control over reaction parameters, improve safety by minimizing the volume of hazardous materials at any given time, and can lead to higher efficiency and easier scalability. organic-chemistry.org

Optimization of Reaction Parameters (Temperature, Time, Solvent Systems)

The efficiency and yield of 2,3,5-trimethylpyridine synthesis are highly dependent on the careful control of reaction parameters. Temperature, reaction duration, and the choice of solvent are critical variables that have been the subject of optimization studies to maximize product formation and minimize side reactions.

In the liquid-phase synthesis from 3-amino-2-methylpropenal and methylethylketone, optimal conditions were identified as a temperature of 150 °C and a reaction time of 24 hours. researchgate.net Another approach involves reacting 3,5-lutidine with an aliphatic alcohol in a liquid reaction system, where the preferred temperature range is 230° to 270° C. google.com Higher temperatures, ranging from 340°C to 500°C, are typical for gas-phase syntheses over solid catalysts. google.comwikipedia.org

Continuous flow systems offer precise control over reaction time, or residence time. In one such system for the α-methylation of pyridines using Raney® nickel, an optimized flow rate of 0.1 mL/min was established, corresponding to a residence time of approximately 10 minutes. nih.govchemicalbook.com Longer reaction times are common in batch processes; for instance, the synthesis from 3-amino-2-methylpropenal required 24 hours to achieve optimal results. researchgate.net

While some syntheses can be performed without a solvent, the use of an inert solvent can be beneficial. google.com In the reaction of 3,5-lutidine with alcohols, inert solvents such as benzene (B151609), toluene, or xylene may be employed. google.com For flow synthesis applications, 1-propanol has been identified as an effective solvent, allowing the reaction to be conducted at high temperatures and simplifying the work-up process, as it can be easily removed by evaporation. nih.gov

Table 1: Optimization of Reaction Parameters for 2,3,5-Trimethylpyridine Synthesis

ParameterOptimized Value/SystemReactantsCatalyst/MethodYieldReference
Temperature 150 °C3-Amino-2-methylpropenal, MethylethylketoneCH3COOH/pTsOH43.47% researchgate.net
>180 °C3,5-Lutidine, MethanolRaney® nickel (Flow)90% nih.govchemicalbook.com
230–270 °C3,5-Lutidine, Aliphatic alcoholRaney cobaltNot specified google.com
300–450 °CPropionaldehyde, AmmoniaCobalt-aluminum phosphate>50% google.com
Time 24 h3-Amino-2-methylpropenal, MethylethylketoneCH3COOH/pTsOH43.47% researchgate.net
~10 min (residence)3,5-Lutidine, MethanolRaney® nickel (Flow)90% nih.govchemicalbook.com
Solvent 1-Propanol3,5-Lutidine, MethanolRaney® nickel (Flow)90% nih.gov
Benzene, Toluene, Xylene3,5-Lutidine, Aliphatic alcoholRaney cobaltNot specified google.com

Development and Application of Heterogeneous Catalysts

Heterogeneous catalysts are central to modern, efficient syntheses of pyridine bases, including 2,3,5-trimethylpyridine. These catalysts, which exist in a different phase from the reactants, offer advantages such as ease of separation, potential for regeneration, and suitability for continuous flow processes. google.comresearchgate.net

A common industrial method, the Chichibabin pyridine synthesis, employs oxide catalysts like modified alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂) in the gas phase. researchgate.netwikipedia.org Reactants are passed over these catalysts at high temperatures (350–500 °C) to produce substituted pyridines. wikipedia.org For the synthesis of 2,3,5-trimethylpyridine from methyl ethyl acrolein, ethanol, and ammonia, a combination of SiO₂ and Al₂O₃ has been used, yielding up to 28.5%. researchgate.net

Zeolites, a class of aluminosilicate (B74896) minerals, have also been investigated for pyridine synthesis. researchgate.net Catalysts such as H-Beta, H-ZSM-5, and H-ZSM-12 have been used in the three-component condensation of ethanol, formaldehyde, and ammonia to produce various pyridines. nih.gov Modified ZSM-5 catalysts, specifically CoZSM-5 and FeZSM-5, have been shown to be effective in the synthesis of pyridine from aldehydes and ammonia, with CoZSM-5 achieving yields of up to 78%. researchgate.net

Metal catalysts, particularly Raney®-type catalysts, have proven highly effective. Raney® nickel has been successfully used in a continuous flow system for the methylation of 3,5-lutidine to produce 2,3,5-trimethylpyridine with a high yield of 90%. nih.govchemicalbook.com Similarly, Raney cobalt is a preferred catalyst for reacting 3,5-lutidine with aliphatic alcohols to generate the target compound. google.com Another notable development is the use of a cobalt-aluminum phosphate composite catalyst in a fixed-bed reactor for the reaction of propionaldehyde and ammonia, which can be regenerated and recycled, enhancing production efficiency. google.com

Table 2: Application of Heterogeneous Catalysts in 2,3,5-Trimethylpyridine Synthesis

CatalystReactantsReaction ConditionsYieldReference
SiO₂, Al₂O₃Methyl ethyl acrolein, Ethanol, AmmoniaElevated temperature and pressureUp to 28.5% researchgate.net
Modified Al₂O₃/SiO₂Aldehydes, AmmoniaGas phase, 350–500 °CNot specified wikipedia.org
Raney® nickel3,5-Lutidine, Methanol>180 °C, Flow reactor90% nih.govchemicalbook.com
Raney cobalt3,5-Lutidine, Aliphatic alcohol230–270 °CNot specified google.com
Cobalt-aluminum phosphatePropionaldehyde, Ammonia300–450 °C, Fixed-bed reactor>50% google.com
Zeolites (H-Beta, H-ZSM-5)Ethanol, Formaldehyde, AmmoniaNot specifiedNot specified nih.gov

Spectroscopic and Advanced Characterization Techniques for 2,3,5 Trimethylpyridine;hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 2,3,5-Trimethylpyridine (B1346980);hydrochloride. It provides precise information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the molecular structure of trimethylpyridine derivatives. In the case of pyridines and their hydrochlorides, the formation of the salt leads to a downfield shift for all proton signals in the ¹H NMR spectrum. This shift is attributed to the positive charge on the nitrogen atom, which decreases the electron density on the ring's carbon atoms. The effect is even more pronounced in N-methiodides, where the downfield shift is nearly double that observed for the hydrochlorides, suggesting a stronger covalent bond between the methyl group and the nitrogen atom compared to the hydrogen-nitrogen bond.

Similarly, ¹³C NMR provides detailed information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine (B92270) ring are sensitive to the presence of substituents and the protonation state of the nitrogen atom.

Table 1: Representative NMR Data for Pyridine Derivatives

Nucleus Compound Type Observed Chemical Shift Range (ppm) Key Observations
¹H Pyridine Aromatic protons typically appear downfield. Protons closer to the nitrogen atom are generally more deshielded.
¹H Pyridine Hydrochloride Downfield shift of all proton signals compared to the free base. The magnitude of the shift indicates the degree of positive charge on the nitrogen.
¹³C Pyridine Ring carbons show characteristic chemical shifts. Substituent effects can be clearly observed.

Note: Specific chemical shift values for 2,3,5-Trimethylpyridine;hydrochloride are dependent on the solvent and experimental conditions.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly investigating the nitrogen environment within the pyridine ring. A significant chemical shift difference, often as large as 90 ppm, is observed between the free base and the protonated form of pyridine derivatives. This high sensitivity makes ¹⁵N NMR an excellent method for determining the protonation state and studying hydrogen bonding interactions involving the nitrogen atom. The chemical shift of the nitrogen atom is influenced by its hybridization and the electronic environment, providing direct evidence of salt formation in this compound.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound, FT-IR spectra would be compared to that of the free base, 2,3,5-trimethylpyridine. The protonation of the pyridine nitrogen leads to the appearance of a broad absorption band typically in the 2500-3000 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration. Additionally, changes in the positions and intensities of the C=C and C=N stretching vibrations within the pyridine ring, usually found in the 1400-1650 cm⁻¹ range, provide further evidence of hydrochloride formation.

Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to the free base, 2,3,5-trimethylpyridine (C₈H₁₁N), with a molecular weight of approximately 121.18 g/mol . The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. Common fragments for trimethylpyridines include the loss of a methyl group or hydrogen cyanide. When coupled with liquid chromatography (LC-MS), this technique allows for the separation and identification of components in a mixture, which is particularly useful for analyzing derivatives and reaction products.

Table 2: Mass Spectrometry Data for 2,3,5-Trimethylpyridine

Ionization Mode Key Fragment (m/z) Relative Intensity Interpretation
Electron Ionization (EI) 121 High Molecular Ion (M⁺)
Electron Ionization (EI) 120 Moderate [M-H]⁺
Electron Ionization (EI) 106 Moderate [M-CH₃]⁺

Data is representative and may vary based on the specific instrument and conditions used.

Electron Microscopy (TEM, SEM) for Morphological and Nanoscale Characterization of Derived Materials

When this compound or its derivatives are incorporated into larger material structures, such as polymers, metal-organic frameworks, or nanoparticles, electron microscopy techniques become essential for characterization. Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of materials, revealing details at the nanoscale. Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and topography of materials. These techniques are critical for understanding the size, shape, and distribution of particles in materials derived from this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores, which are functional groups that absorb light in the UV-visible range. The pyridine ring in this compound is a chromophore that gives rise to characteristic electronic transitions.

The absorption of UV radiation by organic molecules like pyridine and its derivatives is primarily based on the excitation of electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π) orbitals. shu.ac.ukyoutube.com The key transitions observed in pyridine-containing compounds are the π → π and n → π* transitions. libretexts.org

π → π* Transitions: These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. In the parent pyridine molecule, this transition results in a strong absorption band. researchgate.net For instance, pyridine exhibits an absorption maximum around 254 nm. sielc.com

n → π* Transitions: These are lower-intensity absorptions caused by the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* anti-bonding orbital. libretexts.org These transitions occur at longer wavelengths (lower energy) compared to π → π* transitions. youtube.com

The electronic properties and, consequently, the UV-Vis spectrum, are sensitive to substitution on the pyridine ring and the chemical environment, such as solvent polarity and pH.

Research Findings:

The addition of methyl groups to the pyridine ring, as in 2,3,5-Trimethylpyridine, generally causes a slight red shift (a shift to longer wavelengths) in the absorption maxima due to the electron-donating nature of alkyl groups.

The table below illustrates the typical absorption characteristics of pyridine and the expected changes upon protonation, which are analogous to the behavior of this compound.

Compound/FormSolvent/ConditionTransition TypeTypical λmax (nm)Molar Absorptivity (ε)
PyridineNon-polarn → π~270-280Low
PyridineNon-polarπ → π~250-260High
Pyridinium (B92312) ion (Protonated)Acidic (e.g., HCl)π → π~250-265High
Pyridinium ion (Protonated)Acidic (e.g., HCl)n → πAbsentN/A

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and, critically, the chemical state of elements within the top few nanometers of a material's surface. acs.org For a compound like this compound, XPS is particularly useful for confirming salt formation and analyzing the chemical environment of the nitrogen and carbon atoms.

The technique works by irradiating a sample with X-rays, which causes the emission of core-level electrons. The binding energy (BE) of these emitted photoelectrons is measured. The BE is unique to each element and is sensitive to the local chemical environment, providing information about oxidation states, bonding, and protonation. acs.org

Research Findings:

The most informative spectral region for this compound is the N 1s (nitrogen 1s) core level. The binding energy of the N 1s electron provides a definitive way to distinguish between a neutral pyridine nitrogen and a protonated pyridinium nitrogen.

Neutral Pyridine Nitrogen (C=N): In a neutral pyridine or trimethylpyridine molecule, the N 1s peak appears at a binding energy typically in the range of 398.7 eV to 399.5 eV. tudelft.nl

Protonated Pyridinium Nitrogen (C=NH⁺): When the pyridine nitrogen is protonated to form a hydrochloride salt, a positive charge is localized on the nitrogen atom. This results in a tighter binding of the core electrons, causing a significant shift to a higher binding energy. This "protonation shift" is typically between +1.5 eV and +2.4 eV. researchgate.netaip.org Therefore, the N 1s peak for the pyridinium cation in this compound is expected in the range of 401.2 eV to 402.7 eV. researchgate.netnih.gov This large, unambiguous shift serves as clear evidence of salt formation. researchgate.net

The C 1s (carbon 1s) spectrum is more complex due to the different types of carbon atoms in the molecule (those in the aromatic ring and those in the methyl groups). The carbons bonded directly to the positively charged nitrogen in the pyridinium ring will also experience a shift to a higher binding energy compared to the other ring carbons. researchgate.net Analysis of these shifts can provide further detailed insight into the electronic structure of the cation.

The table below summarizes the characteristic binding energies for nitrogen in different chemical states relevant to this compound.

Compound/Chemical StateCore LevelTypical Binding Energy (BE) Range (eV)Interpretation
Pyridine (neutral)N 1s398.7 - 399.5Unprotonated nitrogen
Pyridine Hydrochloride (salt)N 1s401.2 - 402.7Protonated pyridinium nitrogen (C=NH⁺)
Alkyl Carbon (e.g., -CH₃)C 1s~285.0Reference aliphatic carbon
Aromatic Carbon (C-C, C-H)C 1s284.5 - 285.5Carbon in the pyridine ring
Aromatic Carbon (C-N)C 1s285.5 - 286.5Carbon bonded to neutral nitrogen
Aromatic Carbon (C-N⁺)C 1s286.0 - 287.0Carbon bonded to protonated nitrogen

Computational Chemistry and Theoretical Investigations of 2,3,5 Trimethylpyridine;hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and derive various reactivity descriptors that predict chemical behavior. For 2,3,5-trimethylpyridine (B1346980) hydrochloride, which exists as the 2,3,5-trimethylpyridinium cation and a chloride anion, these calculations would focus on the electronic properties of the cation.

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are crucial for describing chemical reactivity. isca.me The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. isca.me

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. isca.me A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.net

For the 2,3,5-trimethylpyridinium cation, calculations would reveal the energies of these orbitals and the resulting energy gap. This data helps predict how the molecule will interact with other reagents. For instance, a DFT study on various substituted pyridines used HOMO-LUMO energy calculations to predict their nucleophilicity. researcher.life Such an analysis for 2,3,5-trimethylpyridine hydrochloride would provide a quantitative measure of its electrophilic or nucleophilic character.

Table 1: Illustrative Frontier Molecular Orbital Energies (Theoretical) This table is illustrative and represents the type of data that would be generated from a quantum chemical calculation. Actual values require specific computation.

Parameter Energy (eV) Description
EHOMO Value Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO Value Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. The ESP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For the 2,3,5-trimethylpyridinium cation, an ESP analysis would show a high positive potential (blue) around the protonated nitrogen atom and distributed across the aromatic ring, indicating its susceptibility to nucleophilic attack. The methyl groups would slightly alter this distribution due to their electron-donating inductive effects. This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, and for identifying the most likely sites for chemical reactions.

Density Functional Theory (DFT) Studies for Molecular Conformation and Intermolecular Interactions

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying larger molecules and their interactions.

A DFT study of 2,3,5-trimethylpyridine hydrochloride would first involve geometry optimization to find the most stable three-dimensional structure (conformation) of the 2,3,5-trimethylpyridinium cation. This would provide precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is effective for studying intermolecular interactions. In the context of 2,3,5-trimethylpyridine hydrochloride, calculations could model the interaction between the 2,3,5-trimethylpyridinium cation and the chloride anion, as well as interactions with solvent molecules. For example, DFT calculations have been used to determine the binding energies and geometries of proton-bound pyridine (B92270) dimers. researchgate.net A similar approach would quantify the strength and nature of the ionic and hydrogen-bonding interactions present in the hydrochloride salt.

Mechanistic Modeling and Transition State Analysis for Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface (PES) of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS).

A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation energy and rate. For reactions involving 2,3,5-trimethylpyridine hydrochloride, such as nucleophilic substitution on the pyridine ring, mechanistic modeling could be employed. For instance, theoretical studies have been conducted to unveil the complex reaction mechanism between the pyridine ring and radicals. nih.gov By calculating the energies of potential intermediates and transition states, researchers can determine the most favorable reaction pathway and predict the reaction kinetics.

Prediction of Reactivity and Selectivity in Novel Transformations

Building on the principles of electronic structure and mechanistic modeling, computational chemistry can predict the outcome of novel chemical reactions. Reactivity and selectivity (chemo-, regio-, and stereoselectivity) can be rationalized and forecasted using computed molecular properties.

For 2,3,5-trimethylpyridine hydrochloride, computational models could predict its reactivity toward a range of nucleophiles or electrophiles. By analyzing the frontier orbitals (HOMO/LUMO) and the ESP surface, one can identify the most reactive site on the molecule. For example, in a reaction with a nucleophile, the most electrophilic carbon atom, as indicated by the LUMO distribution and positive ESP regions, would be the predicted site of attack.

Furthermore, by comparing the activation energies for different possible reaction pathways, the selectivity can be predicted. The pathway with the lowest activation energy barrier will be the dominant one, leading to the major product. Such computational screening can guide the design of new synthetic routes and reduce the need for extensive experimental trial-and-error. nih.govnih.gov

Applications in Advanced Organic Synthesis and Materials Science Research

Precursor Chemistry for Complex Organic Molecules

2,3,5-Trimethylpyridine (B1346980) is a key starting material in multi-step synthetic sequences aimed at producing complex organic structures. Its primary role is that of an intermediate which, after a series of chemical transformations, becomes a core component of a larger target molecule. google.comgoogle.com The synthesis of this precursor itself can be achieved through various methods, including the reaction of 3,5-lutidine with aliphatic alcohols in the presence of a hydrogenation catalyst or through the condensation of 3-amino-2-methylpropenal and methylethylketone. google.comresearchgate.net Its significance is most pronounced in the pharmaceutical industry, where it serves as a foundational element for certain high-value therapeutic agents. chemicalbook.comchemdad.com

Intermediates in the Synthesis of Pharmaceutical Scaffolds

Nitrogen-containing heterocycles are fundamental scaffolds in a vast number of FDA-approved drugs due to their ability to engage in biologically relevant interactions, such as hydrogen bonding. nih.govmdpi.com Substituted pyridines, like 2,3,5-trimethylpyridine, are crucial intermediates in the construction of these pharmaceutical scaffolds. rsc.orgresearchgate.net The compound's structure allows for regioselective functionalization, enabling chemists to build molecular complexity in a controlled manner. This is exemplified by its well-documented role in the synthesis of proton pump inhibitors (PPIs).

The most notable application of 2,3,5-trimethylpyridine is as a key intermediate in the industrial synthesis of several proton pump inhibitors (PPIs), including the widely known drug Omeprazole. chemicalbook.comgoogle.com PPIs are a class of drugs that feature a core structure combining a benzimidazole (B57391) moiety and a pyridine (B92270) moiety, linked by a methylsulfinyl group. rjpbcs.comsphinxsai.com

The synthesis of the required substituted pyridine precursor for Omeprazole begins with 2,3,5-trimethylpyridine. The general synthetic pathway involves several key steps:

N-Oxidation: 2,3,5-trimethylpyridine is first oxidized to form 2,3,5-trimethylpyridine-N-oxide. This is typically achieved using an oxidizing agent like hydrogen peroxide in acetic acid. google.comepo.org

Nitration: The N-oxide is then nitrated, usually at the 4-position, which is activated by the N-oxide group. epo.org

Methoxylation: The nitro group is subsequently displaced by a methoxy (B1213986) group through nucleophilic substitution with sodium methoxide (B1231860). This yields 2,3,5-trimethyl-4-methoxypyridine-N-oxide. google.comepo.org

Rearrangement and Chlorination: The N-oxide undergoes rearrangement (e.g., with acetic anhydride) followed by hydrolysis and chlorination (e.g., with thionyl chloride) to introduce a chloromethyl group at the 2-position, yielding 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. rjpbcs.comgoogle.com

This chlorinated pyridine derivative is the crucial precursor that is then coupled with the benzimidazole portion of the molecule to form the sulfide (B99878) intermediate, which is subsequently oxidized to produce the final active pharmaceutical ingredient, Omeprazole. sphinxsai.comgoogle.com

Table 1: Synthetic Pathway from 2,3,5-Trimethylpyridine to a Key Omeprazole Precursor This table outlines the principal transformations involved in converting 2,3,5-trimethylpyridine into the pyridine moiety required for Omeprazole synthesis.

StepStarting MaterialReagentsProductPurposeReference
12,3,5-TrimethylpyridineHydrogen Peroxide (H₂O₂), Acetic Acid2,3,5-Trimethylpyridine-N-oxideActivates the pyridine ring for subsequent reactions. google.comepo.org
22,3,5-Trimethylpyridine-N-oxideNitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)2,3,5-Trimethyl-4-nitropyridine-N-oxideIntroduces a nitro group at the 4-position. rjpbcs.comepo.org
32,3,5-Trimethyl-4-nitropyridine-N-oxideSodium Methoxide (NaOCH₃)2,3,5-Trimethyl-4-methoxypyridine-N-oxideReplaces the nitro group with a methoxy group. google.com
42,3,5-Trimethyl-4-methoxypyridine-N-oxideAcetic Anhydride, then Hydrolysis, then Thionyl Chloride (SOCl₂)2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochlorideFunctionalizes the 2-methyl group for coupling. rsc.orggoogle.com

Role as a Building Block in Heterocyclic Chemistry and Diversity-Oriented Synthesis

As a substituted pyridine, 2,3,5-trimethylpyridine is a valuable building block in the broader field of heterocyclic chemistry. researchgate.net Pyridines are among the most important classes of heterocyclic compounds, forming the core of numerous natural products and synthetic molecules with diverse applications. mdpi.com The specific substitution pattern of 2,3,5-trimethylpyridine offers a unique scaffold for creating more elaborate heterocyclic systems.

In the context of diversity-oriented synthesis (DOS), the goal is to generate libraries of structurally diverse small molecules for biological screening. nih.gov While specific large-scale DOS libraries based on 2,3,5-trimethylpyridine are not extensively documented, its role as a functionalizable core makes it a suitable candidate for such strategies. By applying various reactions to the pyridine ring or its methyl substituents, a common precursor like 2,3,5-trimethylpyridine can be elaborated into a range of distinct molecular architectures, which can then be screened for novel biological activities.

Catalytic Additive or Ligand in Various Organic Transformations

Pyridine and its derivatives are often used in organic synthesis as nucleophilic catalysts, non-nucleophilic bases, or ligands for metal catalysts. The utility of a specific pyridine derivative depends heavily on its steric and electronic properties. For instance, 2,4,6-trimethylpyridine (B116444) (2,4,6-collidine), an isomer of 2,3,5-trimethylpyridine, is widely used as a sterically hindered, non-nucleophilic base. nih.gov

While 2,3,5-trimethylpyridine is less commonly cited as a catalytic additive compared to its 2,4,6-isomer, its basic nitrogen atom allows it to function as an acid scavenger or a mild base in certain transformations. chemimpex.com Its potential as a ligand in coordination chemistry and metal-catalyzed reactions is an area of ongoing interest, although the steric crowding provided by the three methyl groups can influence its coordination behavior, making it a more specialized ligand compared to less substituted pyridines.

Applications in Advanced Materials Science (e.g., Covalent Organic Frameworks, with related pyridine derivatives)

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers constructed from organic building blocks linked by strong covalent bonds. nih.gov Their tunable structures and high surface areas make them promising for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net

Pyridine derivatives are highly valuable building blocks for constructing functional COFs. The nitrogen atom in the pyridine ring can be used to modulate the electronic properties of the framework, act as a basic catalytic site, or serve as a coordination site for metal ions. nih.gov Research has shown that incorporating different pyridine-based units into COF structures can enhance their performance in various applications. nih.gov For example, pyridine-rich COFs have been developed as high-performance materials for supercapacitors, where the pyridinic nitrogen atoms facilitate rapid charge storage. researchgate.netacs.org Other pyridine-based COFs have been designed as efficient adsorbents for removing pollutants from water. rsc.org

While the direct incorporation of 2,3,5-trimethylpyridine into COFs is not yet widely reported, the successful use of other functionalized pyridines demonstrates the potential for this and related derivatives in the rational design of advanced materials with tailored properties. nih.govnih.gov

Table 2: Examples of Pyridine Derivatives in Covalent Organic Frameworks (COFs) This table highlights the role of various pyridine-based units in tuning the properties and applications of COFs.

COF TypePyridine-based Building Block(s)Key Properties/FeaturesApplicationReference
Ionic Imidazole (B134444) COFIonic imidazole and pyridine unitsModulated electronic states, improved binding affinity for intermediatesOxygen Reduction Reaction (Electrocatalysis) nih.gov
Azine-Pyridine COFAzine-pyridine skeletal conformationThermochromism, self-polymerization into films, UV-shieldingUV-shielding films, Zn battery lifetime enhancement nih.gov
Pyridyl-Hydroxyl COFPyridyl and hydroxyl functionalized monomersHigh surface area, redox-active groups, keto-enol tautomerismSolid-State Supercapacitors researchgate.netacs.org
TAPP-DBTA-COF2,4,6-tris(4-aminophenyl)pyridineHigh specific surface area, ordered pore structureAdsorption of Rhodamine B from water rsc.org

Conclusion and Future Research Directions

Summary of Key Research Achievements and Contributions

The synthesis and study of 2,3,5-trimethylpyridine (B1346980), also known as 2,3,5-collidine, and its hydrochloride salt have led to significant advancements in synthetic organic chemistry. A notable achievement has been the development of optimized reaction conditions for its synthesis, such as the cyclic condensation of 3-amino-2-methylpropenal with methylethylketone. researchgate.net Research has systematically investigated the influence of temperature, reaction time, and catalyst type, identifying an optimal temperature of 150°C and a reaction time of 24 hours with a CH3COOH/pTsOH catalyst as being highly effective. researchgate.net This method represents a successful synthesis in an acidic medium, expanding the toolkit for pyridine (B92270) derivative production. researchgate.net

Furthermore, alternative synthetic routes have been explored, including gas-phase condensation reactions of aldehydes and ammonia (B1221849) under high temperature and pressure, and liquid-phase syntheses. researchgate.net One patented method involves a multi-step process starting with the catalyzed ring formation of propionaldehyde (B47417) and ammonia to produce 2-ethyl-3,5-lutidine, followed by a demethylation reaction to yield 2,3,5-trimethylpyridine. google.com These synthetic contributions are crucial as 2,3,5-trimethylpyridine is a key intermediate in the production of pharmaceuticals. researchgate.netgoogle.com

The characterization of 2,3,5-trimethylpyridine through various analytical techniques has also been a key research contribution. Spectroscopic data, including Gas Chromatography-Mass Spectrometry (GC-MS), has been vital for product identification and purity assessment in these synthetic explorations. researchgate.netnih.gov The availability of this data is fundamental for quality control in both laboratory and industrial-scale production.

Emerging Synthetic Challenges and Opportunities in Pyridine Chemistry

The field of pyridine chemistry is continually evolving, with ongoing challenges and emerging opportunities for the synthesis of substituted pyridines like 2,3,5-trimethylpyridine. A primary challenge lies in developing more efficient, sustainable, and economically viable synthetic methods. Traditional methods can require harsh conditions, such as high temperatures and pressures, or the use of expensive and sensitive reagents. researchgate.netgoogle.comnih.gov

A significant opportunity lies in the development of novel catalytic systems. For instance, the use of a cobalt-aluminum phosphate (B84403) composite catalyst has been shown to be effective and recyclable in the synthesis of a precursor to 2,3,5-trimethylpyridine, highlighting a move towards more sustainable processes. google.com There is a growing interest in metal-catalyzed reactions, such as those employing copper, for the modular synthesis of highly substituted pyridines from readily available starting materials. nih.gov These methods offer the potential for greater functional group tolerance and milder reaction conditions. nih.gov

Another area of opportunity is the exploration of multicomponent reactions, which allow for the construction of complex pyridine rings in a single step from simple precursors. researchgate.netmdpi.com These reactions are highly atom-economical and can provide rapid access to a diverse range of substituted pyridines. The development of new cascade reactions, combining multiple transformations in one pot, also presents a promising avenue for streamlining synthetic routes. nih.gov Furthermore, advancements in green chemistry are paving the way for the use of renewable resources and more environmentally friendly solvents and catalysts in pyridine synthesis. marketpublishers.com

Future Avenues in Mechanistic, Spectroscopic, and Computational Studies

While synthetic methods for pyridines are advancing, there remain significant opportunities for deeper mechanistic understanding. Future research will likely focus on detailed kinetic and mechanistic studies of pyridine-forming reactions. This could involve the use of advanced spectroscopic techniques to identify and characterize transient intermediates, providing a clearer picture of the reaction pathways. rsc.orgpearson.com For example, understanding the precise role of catalysts in promoting cyclization and aromatization steps can lead to the design of more efficient and selective catalysts. rsc.org

Computational chemistry is poised to play an increasingly important role in pyridine research. rsc.org Density Functional Theory (DFT) and other computational methods can be employed to model reaction mechanisms, predict the regioselectivity of substitutions, and understand the electronic properties of different pyridine derivatives. rsc.org These theoretical studies can guide experimental work by identifying promising reaction conditions and substrates, thereby accelerating the discovery of new synthetic methodologies.

In the realm of spectroscopy, while standard techniques are well-established, there is room for the application of more advanced methods. This could include two-dimensional NMR techniques for unambiguous structure elucidation of complex pyridine derivatives and the use of specialized mass spectrometry techniques for in-depth fragmentation analysis. A more comprehensive database of spectroscopic data for a wide range of substituted pyridines would also be a valuable resource for the chemical community.

Expanding Applications in Innovative Chemical Technologies and Fine Chemical Production

The unique chemical properties of the pyridine ring, such as its basicity, polarity, and ability to participate in hydrogen bonding, make it a valuable scaffold in various applications. nih.govnih.govrsc.org 2,3,5-Trimethylpyridine and its derivatives serve as important building blocks in the synthesis of fine chemicals, particularly in the pharmaceutical and agrochemical industries. researchgate.netchemimpex.com A key application is its role as an intermediate in the synthesis of proton pump inhibitors. researchgate.netgoogle.com

Looking forward, there is potential to expand the applications of 2,3,5-trimethylpyridine and other substituted pyridines into new areas of chemical technology. Their use as ligands in catalysis is an area of active research, where the electronic and steric properties of the pyridine ring can be tuned to influence the outcome of catalytic transformations. chemimpex.com This could lead to the development of new catalysts for a variety of organic reactions.

Furthermore, the incorporation of the 2,3,5-trimethylpyridine moiety into functional materials, such as polymers and coatings, could impart desirable properties. chemimpex.com Its unique structure could influence the thermal stability, solubility, and other physical characteristics of these materials. As the demand for sophisticated and specialized chemicals grows, the versatility of substituted pyridines like 2,3,5-trimethylpyridine will continue to drive innovation in fine chemical production and the development of novel chemical technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,5-trimethylpyridine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of pyridine derivatives followed by hydrochlorination. For example, 2,3,5-trimethylpyridine can be treated with hydrogen chloride gas under anhydrous conditions to form the hydrochloride salt . Key parameters include temperature control (20–25°C to avoid side reactions) and solvent selection (e.g., ethanol or dichloromethane for better solubility). Purity is monitored via gas chromatography (GC) with flame ionization detection (FID), using a DB-5 column (30 m × 0.25 mm ID) and helium carrier gas at 1.2 mL/min .

Q. How can researchers characterize the structural and physicochemical properties of 2,3,5-trimethylpyridine hydrochloride?

  • Methodological Answer : Techniques include:

  • NMR : 1H^1H NMR in D2 _2O reveals methyl group signals at δ 2.1–2.4 ppm (pyridine-adjacent CH3 _3) and δ 2.6–2.8 ppm (remote CH3 _3) .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]+^+ at m/z 142.1 (free base) and [M+Cl]^- at m/z 178.6 (hydrochloride) .
  • Thermal Analysis : DSC reveals decomposition onset at ~220°C, with a melting point range of 190–195°C (decomposition observed) .

Q. What safety protocols are critical for handling 2,3,5-trimethylpyridine hydrochloride in laboratory settings?

  • Methodological Answer : The compound is hygroscopic and may release HCl vapors upon moisture exposure. Key precautions:

  • Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood.
  • Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .
  • In case of skin contact, rinse immediately with 0.1 M sodium bicarbonate solution to neutralize residual HCl .

Advanced Research Questions

Q. How do substituent positions on the pyridine ring affect the reactivity of 2,3,5-trimethylpyridine hydrochloride in nucleophilic substitution reactions?

  • Methodological Answer : The electron-donating methyl groups at positions 2, 3, and 5 reduce the ring’s electrophilicity, making nucleophilic substitution at position 4 challenging. To enhance reactivity:

  • Use Lewis acid catalysts (e.g., AlCl3 _3) to polarize the C-Cl bond in intermediates.
  • Optimize solvent polarity (e.g., DMF or DMSO) to stabilize transition states. Kinetic studies show a reaction rate decrease of 40% compared to unsubstituted pyridine hydrochlorides .

Q. What analytical challenges arise in quantifying trace impurities in 2,3,5-trimethylpyridine hydrochloride, and how can they be resolved?

  • Methodological Answer : Common impurities include residual alkylating agents (e.g., methyl iodide) and oxidation byproducts (e.g., pyridine N-oxide). Resolution strategies:

  • HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (70:30) for gradient elution. Detect impurities at ppm levels via MRM transitions .
  • Ion Chromatography : Quantify chloride counterions using a Dionex IonPac AS11-HC column with 20 mM NaOH eluent, ensuring stoichiometric HCl ratio (1:1) .

Q. How does 2,3,5-trimethylpyridine hydrochloride interact with biological targets, and what computational tools predict its binding affinity?

  • Methodological Answer : The compound’s methyl groups sterically hinder interactions with flat binding pockets (e.g., cytochrome P450 enzymes). Computational approaches:

  • Molecular Docking : AutoDock Vina simulates binding modes, with force fields adjusted for partial charges on the protonated pyridine nitrogen.
  • MD Simulations : GROMACS trajectories (50 ns) assess stability of ligand-protein complexes, revealing RMSD shifts >2.0 Å for bulky targets .

Q. What are the contradictions in reported synthetic yields for 2,3,5-trimethylpyridine hydrochloride, and how can they be reconciled?

  • Methodological Answer : Discrepancies arise from:

  • Solvent Effects : Yields drop from 85% to 65% when switching from ethanol to THF due to poor ion pairing .
  • Purification Methods : Column chromatography (SiO2_2, ethyl acetate/hexane) recovers 90% purity vs. 75% via recrystallization (water/ethanol) .
  • Statistical meta-analysis of published protocols (e.g., ANOVA) identifies temperature as the most significant variable (p < 0.05) .

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